molecular formula C24H40N2O5 B3035560 Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate CAS No. 331730-09-7

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

Cat. No. B3035560
CAS RN: 331730-09-7
M. Wt: 436.6 g/mol
InChI Key: QYEOQPFAYJEDFE-SBSPUUFOSA-N
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Description

“Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate” is a chemical compound with the CAS Number: 89483-09-0 . It is a solid at room temperature .

Physical and Chemical Properties The molecular weight of this compound is 410.6 . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Enantioselective Synthesis

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate has been utilized in the enantioselective synthesis of neuroexcitants and amino acids. For instance, the preparation of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA, involved the use of tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI), demonstrating high enantiomeric excess and yield (Pajouhesh et al., 2000).

Drug Design and Synthesis

In drug design and synthesis, dicyclohexylamine derivatives have shown potential. For example, the sequential Ugi reaction involving tert-butoxycarbonylamino)propanoic acid led to enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides, highlighting its utility in new drug design (Lecinska et al., 2010).

Structural Studies

The dicyclohexylamine salt of RG108, a potential epigenetic modulator, has been studied for its structural properties. This research provides insights into the molecular conformation constrained by hydrogen bonds, contributing to the understanding of dicyclohexylamine compounds (Braun et al., 2010).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEOQPFAYJEDFE-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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